Amide Bond Trans/Cis Ratio (KT/C): Conformational Locking Alters the Isomeric Equilibrium Relative to L-Proline
The N-acetyl methyl ester derivative of the 2,4-methanoproline core bearing the (1S,4R,5R) configuration—directly derived from the target compound—exhibits a KT/C ratio of 2.4 (71% trans) in CDCl₃ and 3.7 (79% trans) in D₂O (MetPro entry 5) [1]. In contrast, the syn-substituted ex-MetFlp and ex-MetHyp analogues, which lock the ring in different puckers, show substantially lower trans preferences (KT/C = 1.2–2.0 in CDCl₃; 54–67% trans) [1]. This quantitative difference in amide bond geometry directly impacts peptide secondary structure stability, making the (1S,4R,5R) configuration preferentially suited for applications requiring trans-amide bond enforcement.
| Evidence Dimension | Amide bond trans/cis ratio (KT/C) measured by ¹H NMR integration in CDCl₃ |
|---|---|
| Target Compound Data | KT/C = 2.4 (71% trans) for N-acetyl-2,4-methanoproline methyl ester (MetPro 10, entry 5) in CDCl₃; 3.7 (79% trans) in D₂O |
| Comparator Or Baseline | KT/C = 1.2 (54% trans) for ex-MetHyp 8; KT/C = 2.0 (67% trans) for ex-MetFlp 6 in CDCl₃. KT/C = 2.6 (72% trans) for en-MetHyp 9 in CDCl₃. |
| Quantified Difference | 1.2- to 2.0-fold higher KT/C for MetPro 10 vs. syn-substituted methanoprolines in CDCl₃; 17 percentage-point higher trans content vs. ex-MetHyp 8. |
| Conditions | ¹H NMR in CDCl₃ and D₂O at ambient temperature; N-acetyl methyl ester derivatives. Values are averaged from separate integrations; reliability ±1.2% or better. |
Why This Matters
For procurement in peptide chemistry or structural biology, the higher trans-amide preference of the (1S,4R,5R)-configured scaffold translates into more homogeneous peptide conformations and predictable folding, reducing batch-to-batch variability in downstream assays.
- [1] Krow, G. R.; Yu, F.; Sender, M.; Gandla, D.; Lin, G.; DeBrosse, C.; Ross, C. W. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. J. Org. Chem. 2012, 77 (12), 5331–5344. https://doi.org/10.1021/jo300700a. Table 3, entry 5. View Source
